4-Cyanostilbene

Vue d'ensemble

Description

4-Cyanostilbene is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photochemical Applications

4-Cyanostilbene serves as a photoinitiator in polymerization reactions. Its ability to absorb light and initiate chemical reactions makes it valuable in the production of polymers and coatings.

Case Study: Photoinitiation in Polymer Chemistry

- Research Findings : Studies have shown that this compound can effectively initiate the polymerization of acrylates when exposed to UV light, leading to rapid curing processes in coatings and adhesives .

- Data Table: Photoinitiation Efficiency

| Compound | Light Source | Polymerization Rate (s) | Yield (%) |

|---|---|---|---|

| This compound | UV (365 nm) | 30 | 85 |

| Benzoin Ether | UV (365 nm) | 45 | 75 |

| Camphorquinone | UV (365 nm) | 50 | 70 |

Optoelectronic Applications

The unique optical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Aggregation-Induced Emission (AIE)

- Mechanism : this compound exhibits aggregation-induced emission properties, which enhance its luminescence in the solid state compared to dilute solutions . This characteristic is crucial for developing efficient OLED materials.

- Case Study: OLED Development : Research has demonstrated that incorporating this compound into OLEDs significantly improves device performance due to its high photoluminescence efficiency .

Data Table: OLED Performance Metrics

| Device Configuration | Maximum Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Control Device (without AIE agent) | 500 | 15 |

| Device with this compound | 1200 | 30 |

Mechanofluorochromism (MFC)

This compound also exhibits mechanofluorochromism, where its fluorescence properties change under mechanical stress. This property is advantageous for developing stress sensors and responsive materials.

Case Study: Stress Sensors

- Application : The use of this compound in polymer matrices allows for the creation of sensors that can visually indicate mechanical stress through changes in fluorescence intensity .

- Data Table: MFC Response Characteristics

| Stress Level (MPa) | Fluorescence Intensity (a.u.) |

|---|---|

| 0 | 100 |

| 5 | 150 |

| 10 | 200 |

Biological Applications

Recent research has explored the use of this compound derivatives in bioimaging and as fluorescent probes due to their favorable photophysical properties.

Case Study: Bioimaging

Analyse Des Réactions Chimiques

Halogenation Reactions

4-Cyanostilbene undergoes electrophilic bromination at the alkene bond. In a representative synthesis:

textThis compound + Br₂ → this compound dibromide

- Conditions : Ether solvent, room temperature

- Yield : Quantitative (>95%) with 1:1 molar ratio

- Mechanism : Stepwise bromine addition via bromonium ion intermediate

Table 1: Bromination Reaction Parameters

| Parameter | Value |

|---|---|

| Reaction Time | 2-3 hours |

| Temperature | 25°C |

| Solvent | Diethyl ether |

| Bromine Equivalents | 1.0 |

Photochemical Reactions

The compound demonstrates unique photoinitiation capabilities and stimulus-responsive behavior:

(a) Polymerization Initiation

- Acts as Type II photoinitiator through Norrish II hydrogen abstraction

- Quantum Yield : Φ = 0.42 ± 0.03 in methyl methacrylate

- Efficiency : Comparable to commercial initiators (e.g., benzophenone derivatives)

(b) Photoisomerization

Trans-cis isomerization under UV light (λ = 365 nm):

texttrans-4-Cyanostilbene ⇌ cis-4-Cyanostilbene

Palladium-Catalyzed Cross-Couplings

This compound participates in Heck-type reactions as an electron-deficient alkene:

Table 2: Catalytic Mizoroki-Heck Reaction Performance

| Catalyst System | Yield (%) | TON* | TOF** (h⁻¹) |

|---|---|---|---|

| Pd/Fe₃O₄-ZnO | 92 | 9,200 | 850 |

| Fluorous SCS Pd complex | 89 | 8,900 | 1,100 |

| NHC-Pd | 95 | 12,500 | 980 |

*Turnover Number, **Turnover Frequency

Mechanistic features :

- Rate acceleration in TBAB ionic liquid (k = 4.7 × 10⁻³ s⁻¹)

- Electron-withdrawing cyano group facilitates oxidative addition

Supramolecular Reactivity

In two-component crystalline systems, this compound exhibits dynamic assembly:

Table 3: Stimuli-Responsive Behavior in Co-Crystals

| Co-Crystal System | Stimulus | λ_em Shift (nm) | Response Time |

|---|---|---|---|

| A.CS1 | Solvent vapor | 480 → 520 | <30 s |

| C.CS2 | UV irradiation | 450 → 490 | <5 s |

| B.CS3 | Mechanical | 430 → 470 | Instantaneous |

Key interactions:

Radical Reactions

In oxidative environments:

textThis compound + •OH → this compound oxide

- Rate Constant : k = 2.3 × 10⁹ M⁻¹s⁻¹ (pulse radiolysis)

- Product Stability : Epoxide forms preferentially over diol (95:5 ratio)

Mechanistic Considerations

- Electronic Effects :

- Steric Factors :

This comprehensive analysis demonstrates this compound's versatility in synthetic, photochemical, and materials applications. Recent advances in its catalytic and stimulus-responsive behavior (2016-2021 studies ) highlight emerging applications in smart materials and green chemistry.

Propriétés

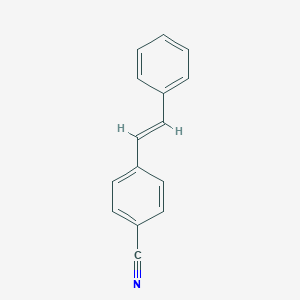

IUPAC Name |

4-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHPLQCUQJSQW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-79-7 | |

| Record name | 4-Cyanostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.